molecular formula C8H7BrClNO B6191007 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol CAS No. 2731006-68-9

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol

Cat. No.: B6191007
CAS No.: 2731006-68-9
M. Wt: 248.5
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Description

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound that features a cyclopenta[b]pyridine core substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a cyclopenta[b]pyridine precursor. The reaction conditions often require the use of bromine and chlorine sources under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one: This compound shares a similar core structure but lacks the bromine substituent.

    3-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-ol: Similar but without the chlorine atom.

Uniqueness

The presence of both bromine and chlorine atoms in 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol makes it unique, as these substituents can significantly alter its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

2731006-68-9

Molecular Formula

C8H7BrClNO

Molecular Weight

248.5

Purity

95

Origin of Product

United States

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